3,5-Dichloro-2,6-dihydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

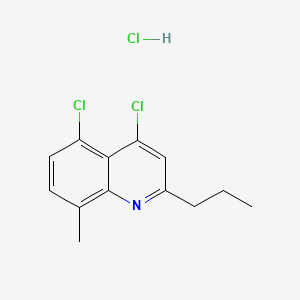

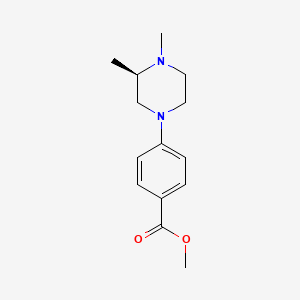

“3,5-Dichloro-2,6-dihydroxybenzaldehyde” is a chemical compound with the CAS Number: 1204298-54-3 . It has a molecular weight of 207.01 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde, a similar compound, has been studied . The process involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H .

Scientific Research Applications

Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, which include compounds structurally related to 3,5-Dichloro-2,6-dihydroxybenzaldehyde, were separated using non-polar SE-30 capillary columns under various conditions. This study highlights the significance of chromatographic techniques in analyzing such compounds (Korhonen & Knuutinen, 1984).

Synthesis of Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide : A study described the preparation of a compound involving 3,5-dichloro-2-hydroxybenzaldehyde, which was used in the reaction with 3-bromobenzohydrazide. This suggests its utility in organic synthesis and potential applications in creating various chemical compounds (Zhu, Wei, & Zhu, 2008).

Electrodeposition of Redox-Active Films : Dihydroxybenzaldehyde isomers, including those similar to this compound, can be oxidatively electrodeposited onto glassy carbon electrodes. This has implications for the creation of biosensors and in electrocatalysis, particularly in the oxidation of NADH (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Transformations of Halogenated Aromatic Aldehydes by Anaerobic Bacteria : Anaerobic bacteria were used to study the oxidation and reduction of halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde. This research is significant in understanding environmental transformation of halogenated compounds (Neilson, Allard, Hynning, & Remberger, 1988).

NMR Spectral Study of Chlorinated Dihydroxybenzaldehydes : Chlorinated dihydroxybenzaldehydes were analyzed using NMR spectroscopy, providing insights into their molecular structure and behavior. This is crucial for understanding the chemical properties and potential applications of such compounds (Kolehmainen, Laihia, Hyötyläinen, & Kauppinen, 1995).

Crystal Structures of Isostructural Hydrazone Compounds : Research on the crystal structures of compounds derived from reactions involving 3,5-dichloro-2-hydroxybenzaldehyde underscores its importance in crystallography and material science (Wang, You, & Wang, 2011).

properties

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCIGBSRUOFGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695642 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204298-54-3 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

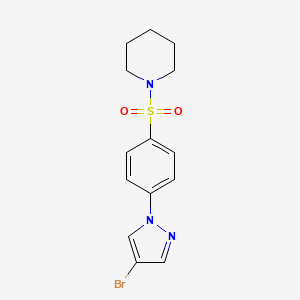

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)